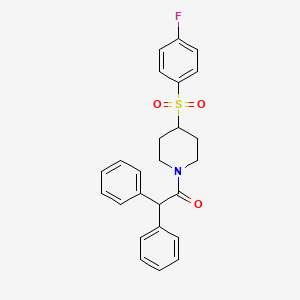

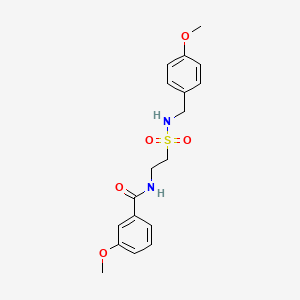

N-(2-(4-甲氧基-6-甲基-2-氧代吡啶-1(2H)-基)乙基)-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide" is a structurally complex molecule that may be related to the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with potential receptor binding activity, which could be relevant for understanding the pharmacological properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the preparation of pyridine derivatives with specific substituents that influence their binding affinity to biological receptors. For instance, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, as described in the first paper, involves the introduction of lipophilic groups such as bromine atoms and methylamino groups to enhance receptor binding affinity . Similarly, the synthesis of monoamide isomers in the second paper involves the reaction of 6-(methoxycarbonyl)pyridine-2-carboxylic acid with 2-amino-N-methylpyridine, indicating the use of acyl chloride reactions for the synthesis of pyridine derivatives . These methods could potentially be applied to the synthesis of the compound , with modifications to accommodate its unique structure.

Molecular Structure Analysis

The molecular structure of related compounds plays a crucial role in their receptor binding affinity. The first paper discusses the optical resolution of a racemic mixture, which resulted in enantiomers with different pharmacological profiles . The X-ray crystallographic study revealed the existence of two energetically stable conformers, which may contribute to the high affinity for dopamine D(2) and serotonin 5-HT(3) receptors. The second paper does not provide direct insights into the molecular structure of the compound but does discuss the structural characterization of monoamide isomers using spectroscopic techniques . These techniques could be employed to analyze the molecular structure of "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of acyl chloride reactions to prepare monoamide isomers . The introduction of different substituents on the pyridine ring, as seen in the first paper, can significantly alter the binding affinity of the compounds to various receptors . These reactions are crucial for the design of compounds with desired pharmacological properties and could be relevant for the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and substituents. The first paper indicates that the introduction of a bromine atom and a methylamino group enhances the lipophilicity of the compound, which in turn affects its binding affinity to receptors . The second paper discusses the inductive effects contributed by methyl substituted groups at the pyridine ring, which could influence the overall properties of the compound . These insights could be useful in predicting the physical and chemical properties of "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide", although direct studies on this compound would be necessary for accurate characterization.

科学研究应用

合成和生物活性

N-(2-(4-甲氧基-6-甲基-2-氧代吡啶-1(2H)-基)乙基)-1H-吲哚-2-甲酰胺属于一类化合物,由于其独特的化学结构和生物活性,已探索其在治疗应用中的潜力。研究重点是合成衍生物并研究其对哺乳动物细胞的电化学性质和细胞毒性。例如,已经描述了从 4-(苄氧基)-5-甲氧基-吲哚-2-甲酸甲酯开始合成吲哚醌,结果表明这些化合物对缺氧细胞表现出更大的毒性,表明在癌症治疗中具有潜力 (Cotterill 等人,1994)。

化学合成和性质

进一步的化学探索导致了 4-氧代嘧啶和 2,4-二氧代嘧啶吲哚的合成,并转化为各种衍生物。此类合成途径丰富了潜在生物活性和药物开发的化学空间 (Simakov 等人,1985)。

抗过敏潜力

已经制备了一系列 N-(吡啶-4-基)-(吲哚-3-基)烷基酰胺,以寻找新型抗过敏化合物。该研究表明该化合物与抗过敏剂的开发相关,其中一种衍生物在组胺释放测定中显示出显着的效力,突出了其作为过敏性疾病有效治疗的潜力 (Menciu 等人,1999)。

抗炎和镇痛剂

据报道,探索新型苯并二呋喃基衍生物对环氧合酶的抑制作用及其镇痛和抗炎活性。此类研究对于识别用于炎症和疼痛管理的新型治疗剂至关重要 (Abu‐Hashem 等人,2020)。

催化的四环化合物合成

对 Pd(II) 催化的氧化双环化的研究导致了吲哚苯并噻嗪 S,S-二氧化物的合成,证明了该化合物在促进复杂化学转化中的作用,这可能有利于合成新的药理活性分子 (Ha 等人,2015)。

属性

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-12-9-14(24-2)11-17(22)21(12)8-7-19-18(23)16-10-13-5-3-4-6-15(13)20-16/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQKLODULDHRFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=CC=CC=C3N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3012804.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3012811.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B3012815.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B3012816.png)

![N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3012822.png)